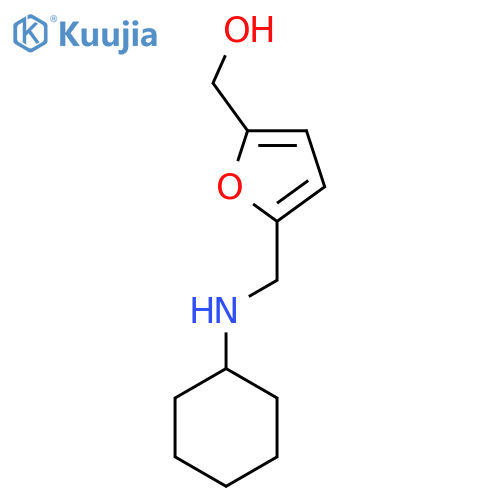Cas no 1341968-36-2 ({5-(cyclohexylamino)methylfuran-2-yl}methanol)
5-(シクロヘキシルアミノ)メチルフラン-2-イルメタノールは、フラン環とシクロヘキシルアミン基を有する有機化合物です。この化合物は、官能基の組み合わせにより高い反応性と多様な応用可能性を示します。特に、フラン骨格の電子豊富性とヒドロキシル基の求核性を活かした誘導体合成において有用です。シクロヘキシルアミン部は立体障害を生じさせるため、選択的反応や不斉合成の基質としても注目されます。また、比較的安定な構造を有するため、取り扱いが容易という利点があります。医薬品中間体や機能性材料の前駆体としての利用が期待される化合物です。

1341968-36-2 structure
商品名:{5-(cyclohexylamino)methylfuran-2-yl}methanol
{5-(cyclohexylamino)methylfuran-2-yl}methanol 化学的及び物理的性質
名前と識別子
-
- {5-[(cyclohexylamino)methyl]furan-2-yl}methanol
- (5-((Cyclohexylamino)methyl)furan-2-yl)methanol
- {5-(cyclohexylamino)methylfuran-2-yl}methanol
-
- インチ: 1S/C12H19NO2/c14-9-12-7-6-11(15-12)8-13-10-4-2-1-3-5-10/h6-7,10,13-14H,1-5,8-9H2
- InChIKey: NITJTRIHBALHRE-UHFFFAOYSA-N
- ほほえんだ: O1C(CO)=CC=C1CNC1CCCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 45.4
{5-(cyclohexylamino)methylfuran-2-yl}methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00987150-1g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 95% | 1g |
¥3717.0 | 2023-04-03 | |
| Enamine | EN300-161819-5.0g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 5g |
$2152.0 | 2023-06-08 | ||
| Enamine | EN300-161819-50mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 50mg |
$407.0 | 2023-09-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425653-50mg |
(5-((Cyclohexylamino)methyl)furan-2-yl)methanol |
1341968-36-2 | 95% | 50mg |
¥14601.00 | 2024-08-09 | |
| Enamine | EN300-161819-10.0g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 10g |
$3191.0 | 2023-06-08 | ||
| Enamine | EN300-161819-2.5g |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 2.5g |
$1454.0 | 2023-06-08 | ||
| Enamine | EN300-161819-500mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 500mg |
$465.0 | 2023-09-23 | ||
| Enamine | EN300-161819-2500mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 2500mg |
$949.0 | 2023-09-23 | ||
| Enamine | EN300-161819-250mg |
{5-[(cyclohexylamino)methyl]furan-2-yl}methanol |
1341968-36-2 | 250mg |
$447.0 | 2023-09-23 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425653-500mg |
(5-((Cyclohexylamino)methyl)furan-2-yl)methanol |
1341968-36-2 | 95% | 500mg |
¥16679.00 | 2024-08-09 |
{5-(cyclohexylamino)methylfuran-2-yl}methanol 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
1341968-36-2 ({5-(cyclohexylamino)methylfuran-2-yl}methanol) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
